molecular formula C16H16BrN B11592108 2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B11592108
M. Wt: 302.21 g/mol
InChI Key: HYUUGZNTKZWUDY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of a bromine atom on the phenyl ring and methyl groups on the isoindole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Another method involves the Friedel-Crafts acylation followed by a reduction step. The acylation introduces the acyl group onto the aromatic ring, which is then reduced to form the desired isoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, palladium catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)-5,6-dimethyl-1H-isoindole
  • 2-(3-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
  • 2-(3-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Uniqueness

2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions with other molecules. The methyl groups also contribute to its distinct chemical and physical properties compared to similar compounds .

Properties

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

2-(3-bromophenyl)-5,6-dimethyl-1,3-dihydroisoindole

InChI

InChI=1S/C16H16BrN/c1-11-6-13-9-18(10-14(13)7-12(11)2)16-5-3-4-15(17)8-16/h3-8H,9-10H2,1-2H3

InChI Key

HYUUGZNTKZWUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC(=CC=C3)Br)C=C1C

Origin of Product

United States

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